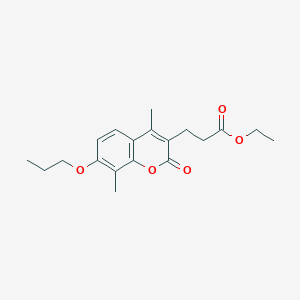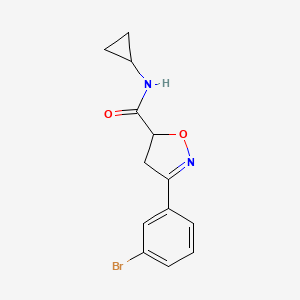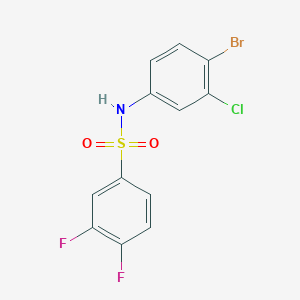
N-(3-chloro-4-methylphenyl)-2-formylhydrazinecarbothioamide
描述
N-(3-chloro-4-methylphenyl)-2-formylhydrazinecarbothioamide, also known as CMT-3, is a synthetic compound that has been widely studied for its potential therapeutic applications. CMT-3 belongs to the family of thiosemicarbazones, which are organic compounds that possess a sulfur-nitrogen-carbon backbone.
作用机制
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-formylhydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase (RR), an enzyme that is essential for DNA synthesis. This compound has been shown to bind to the active site of RR, thereby preventing the formation of deoxyribonucleotides, which are necessary for DNA replication and cell division. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis, or programmed cell death, by activating caspase-3 and caspase-9, two enzymes that are involved in the apoptotic pathway. This compound also inhibits angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. In viral infections, this compound inhibits the replication of the virus by interfering with the viral RNA synthesis. In models of neurodegenerative diseases, this compound has been shown to protect against oxidative stress and inflammation, two processes that are implicated in the pathogenesis of these diseases.
实验室实验的优点和局限性
N-(3-chloro-4-methylphenyl)-2-formylhydrazinecarbothioamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to a high degree of purity. This compound has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. This compound is a relatively toxic compound, and its use requires careful handling and disposal. In addition, this compound has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
未来方向
There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-formylhydrazinecarbothioamide. One area of research is the development of more potent and selective analogs of this compound that have improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the combination of this compound with other chemotherapeutic agents to enhance its efficacy and reduce toxicity. Additionally, the potential use of this compound as a therapeutic agent for viral infections and neurodegenerative diseases warrants further investigation.
科学研究应用
N-(3-chloro-4-methylphenyl)-2-formylhydrazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been studied for its antiviral properties, specifically against the human immunodeficiency virus (HIV). In addition, this compound has been investigated for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
N-[(3-chloro-4-methylphenyl)carbamothioylamino]formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3OS/c1-6-2-3-7(4-8(6)10)12-9(15)13-11-5-14/h2-5H,1H3,(H,11,14)(H2,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRPFURGTBSNMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NNC=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-benzyl-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4707846.png)


![ethyl 5-[(1,3-benzodioxol-5-ylamino)carbonyl]-2-[(4-chlorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4707873.png)
![1-[4-(difluoromethoxy)phenyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B4707888.png)




![methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4707910.png)
![ethyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B4707917.png)
![4-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B4707922.png)
![ethyl (2-{[(3,4-dichlorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4707937.png)
